molecular formula C24H24N4O2 B2847324 N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923681-79-2

N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2847324
CAS RN: 923681-79-2
M. Wt: 400.482
InChI Key: NKZLVHRPWOZSBN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a carboxamide group (-CONH2), a pyrazole ring, and a pyridine ring. These functional groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carboxamide group, which can participate in a variety of reactions, including hydrolysis and condensation . The pyrazole and pyridine rings may also undergo reactions at their nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could enhance its solubility in water .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds such as pyrazolopyrimidines and pyrazolopyridines are frequently synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory properties. For instance, a novel series of pyrazolopyrimidines derivatives were synthesized and shown to exhibit cytotoxic activity against cancer cell lines and inhibit 5-lipoxygenase, indicating potential applications in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).

Antimicrobial Activity

Research on thio-substituted ethyl nicotinate derivatives, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives, demonstrated antimicrobial activities. This suggests that compounds within this class could serve as leads or scaffolds for the development of new antimicrobial agents (Gad-Elkareem et al., 2011).

Material Science and Crystallography

X-ray powder diffraction data for compounds structurally related to the anticoagulant apixaban have been reported, underscoring the importance of these compounds in the synthesis of pharmaceuticals and their characterization for material science applications (Wang et al., 2017).

Cytotoxicity Studies

The synthesis and in vitro cytotoxic activities of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines suggest that these compounds may have potential as therapeutic agents in oncology (Hassan et al., 2015).

Design and Synthesis of Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors against Mycobacterium tuberculosis, showcasing the role of pyrazolopyridine derivatives in addressing infectious diseases (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets through the formation of hydrogen bonds or other types of interactions .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-3-14-27-15-20(23(29)25-18-12-10-17(4-2)11-13-18)22-21(16-27)24(30)28(26-22)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZLVHRPWOZSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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